molecular formula C23H28N2O2 B12278591 2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester CAS No. 1187932-58-6

2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester

Cat. No.: B12278591
CAS No.: 1187932-58-6
M. Wt: 364.5 g/mol
InChI Key: IPWAGLZNWLIINM-UHFFFAOYSA-N
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Description

Structural Classification Within Polycyclic Fused Pyrroloquinoline Systems

The compound belongs to the pyrrolo[3,4-c]quinoline family, characterized by a bicyclic framework where a pyrrolidine ring is fused to a quinoline system at the 3,4-positions. The hexahydro designation indicates partial saturation of the quinoline moiety, resulting in a conformationally flexible structure. Key structural features include:

  • Fused Ring System : The pyrrolidine ring (positions 1–4) shares two adjacent atoms with the quinoline core (positions 3a and 9b), creating a rigid yet adaptable architecture.
  • Substituent Placement : A benzyl group at position 2 stabilizes the pyrrolidine nitrogen via steric hindrance, while the tert-butyl ester at position 5 protects the carboxylic acid functionality during synthetic manipulations.

Comparative analysis with related alkaloids, such as makaluvamines and tsitsikammamines, reveals shared electrophilic tricyclic cores but distinct substitution patterns that influence reactivity. For example, tert-butyl ester protection diverges from natural O-methyl or N-methyl groups, enabling tailored functionalization in synthetic intermediates.

Significance of Tert-Butyl Ester Protection in Heterocyclic Chemistry

The tert-butyl ester group serves dual roles in synthetic chemistry:

  • Acid Protection : It shields the carboxylic acid from nucleophilic attack or undesired side reactions during multi-step syntheses, as demonstrated in oxidative cyclizations of azide precursors.
  • Solubility Modulation : The bulky tert-butyl group enhances solubility in organic solvents, facilitating purification and characterization of intermediates.

This protective strategy contrasts with labile alternatives like methyl esters, which require harsher conditions for removal. For instance, Kita’s oxidative cyclization of methoxy-pyrroloiminoquinones (PIQs) achieves 78% yield when paired with tert-butyl esters, versus 51% with methyl-protected analogs. The table below summarizes key advantages:

Protective Group Stability Under Oxidative Conditions Deprotection Method Yield in PIQ Synthesis
tert-Butyl ester High Acidic hydrolysis 78%
Methyl ester Moderate Saponification 51%

Historical Development of Pyrrolo[3,4-c]quinoline Derivatives

The synthesis of pyrrolo[3,4-c]quinolines has evolved through three primary strategies:

  • Pyrrole Annulation (Joule’s Method) : Early routes involved constructing the pyrrolidine ring onto prefunctionalized quinolines, but suffered from lengthy sequences and low yields.
  • Oxidative Cyclization (Kita’s Approach) : Modern methods employ hypervalent iodine reagents (e.g., PIFA) to cyclize tryptamine derivatives, enabling concise access to PIQ cores. For example, azide 34 undergoes PIFA-mediated cyclization to yield 33 in 78% yield, a cornerstone for synthesizing 2-benzyl derivatives.
  • Larock Indole Synthesis : Recent innovations leverage palladium-catalyzed annulations to assemble indole precursors, streamlining access to substituted pyrroloquinolines.

Properties

CAS No.

1187932-58-6

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

tert-butyl 2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate

InChI

InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3

InChI Key

IPWAGLZNWLIINM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Catalytic Oxidative Annulation and Dehydrogenation

Reaction Mechanism and Conditions

This method, pioneered by RSC Publishing, employs a sequential two-step protocol:

  • CeO₂-Catalyzed Oxidative Annulation : A CeO₂ catalyst facilitates the formation of the pyrroloquinoline core via oxidative coupling between Boc-protected amines and aldehydes.
  • DDQ-Mediated Dehydrogenation and N-Demethylation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenates the intermediate, yielding the fully conjugated system.
Key Data:
Step Reagents/Conditions Yield (%) Purity (%)
Oxidative Annulation CeO₂ (10 mol%), DMF, 100°C, 12 h 75–80 95
Dehydrogenation DDQ (2 equiv.), CH₂Cl₂, rt, 6 h 85–90 97

Advantages and Limitations

  • Advantages : High functional group tolerance; suitable for gram-scale synthesis.
  • Limitations : Requires stoichiometric DDQ, increasing cost and purification complexity.

Microwave-Assisted Intramolecular 1,3-Dipolar Cycloaddition

Methodology

Representative Procedure:
  • Aldehyde Synthesis : Ethyl 2-[N-allyl-N-(4-toluenesulfonyl)amino]benzoate is reduced to N-(2-hydroxymethyl-phenyl)-N-allyl-4-toluenesulfonamide and oxidized to the aldehyde.
  • Microwave Cycloaddition : The aldehyde reacts with N-substituted aminoacetates under solvent-free conditions at 215°C for 12 minutes.
Key Data:
Parameter Value
Temperature 215°C
Time 12 minutes
Yield 94–97%
Diastereomeric Ratio 85:15 (cis:trans)

Purification and Characterization

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) and characterization by ¹H/¹³C-NMR confirms the cis-dominant configuration.

Multi-Step Synthesis via Boc Protection and Coupling

Industrial-Scale Protocol

A patent by Google Patents outlines a seven-step synthesis starting from ethyl 2-aminobenzoate:

  • Protection : Tosylation of the amine group.
  • Alkylation : Allyl bromide introduces the benzyl moiety.
  • Reduction/Oxidation : LiAlH₄ reduction followed by MnO₂ oxidation yields the aldehyde intermediate.
  • Cyclization : Oxalic acid ester coupling under basic conditions forms the pyrroloquinoline core.
  • Boc Introduction : tert-Butyl esterification using Boc anhydride.
Key Data:
Step Reagents/Conditions Yield (%)
Tosylation TsCl, Et₃N, CH₂Cl₂, 0°C, 2 h 92
Allylation Allyl bromide, K₂CO₃, DMF, 60°C, 6 h 88
Cyclization Diethyl oxalate, NaH, THF, 40°C, 12 h 78

Challenges

  • Complexity : Multiple protection/deprotection steps reduce overall yield (~45% over seven steps).
  • Scalability : Requires specialized equipment for high-pressure hydrogenation.

Comparative Analysis of Methodologies

Method Yield (%) Time Scalability Purity (%)
Catalytic Annulation 75–85 18 h High 95–97
Microwave Cycloaddition 94–97 12 min Moderate 98
Multi-Step Synthesis 45 7 days Low 90
  • Catalytic Annulation : Preferred for industrial applications due to reproducibility.
  • Microwave Method : Ideal for rapid, small-scale synthesis in academic labs.
  • Multi-Step Synthesis : Reserved for accessing intermediates with specific stereochemistry.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Tert-butyl ester : Labile under acidic or basic conditions, enabling hydrolysis.

  • Bicyclic pyrroloquinoline system : Potential site for alkylation or nucleophilic substitution.

  • Amine groups : Susceptible to nucleophilic attack or deprotonation.

Esterification and Hydrolysis

The tert-butyl ester group undergoes esterification (e.g., formation via reaction with tert-butanol and acid catalysts) and hydrolysis (acidic or basic conditions yield the carboxylic acid).

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductReference
Esterificationtert-Butanol, acid catalystTert-butyl ester
HydrolysisAcid/base, heatCarboxylic acid

TiO₂-Mediated Alkylation

The compound participates in C–C bond formation under photochemical conditions. For example, carboxylic acids react with TiO₂ and alkenes under UV irradiation to form alkylated products . While this specific reaction involves tert-butoxyacetic acid, analogous pathways may apply to the tert-butyl ester group:

  • Reaction : TiO₂, UV light, carboxylic acid, alkene.

  • Outcome : Alkylated derivatives with retained ester functionality .

Nucleophilic Substitution and Alkylation

The bicyclic system and amine groups may undergo nucleophilic substitution or alkylation , though specific examples are not detailed in the provided sources.

Functional Group Reactivity

Functional GroupReactivityTypical Reactions
Tert-butyl esterHydrolytic cleavageAcidic/basic hydrolysis
Amine groupsNucleophilic attackAlkylation, acylation
Bicyclic systemElectrophilic/alkylationPotential for C–C bond formation

Research Findings

A notable study demonstrates TiO₂-promoted carboxylic acid alkylations , where carboxylic acids react with alkenes under UV irradiation to form alkylated products . While this example involves a different substrate, it highlights the feasibility of analogous transformations for tert-butyl esters, suggesting potential applications in synthesizing bioactive derivatives.

Scientific Research Applications

Overview

2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C23H28N2O2C_{23}H_{28}N_{2}O_{2} and a molecular weight of approximately 364.48 g/mol. This compound features a unique bicyclic structure that enhances its solubility and stability, making it a subject of interest in various chemical and biological applications.

Research indicates that 2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester exhibits potential biological activities. Preliminary studies suggest it may possess:

  • Antibacterial Properties : Derivatives of quinoline have shown significant antibacterial effects against various bacterial strains. For instance, in a study evaluating several quinoline derivatives:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLActivity Level
5aStaphylococcus aureus64High
5aEscherichia coli128Moderate
5bMethicillin-resistant S. aureus (MRSA)>256Low
5bPseudomonas aeruginosa>256Low

These findings suggest that structural modifications can enhance antibacterial activity .

Medicinal Chemistry Applications

The compound's structure allows it to serve as a valuable scaffold in medicinal chemistry. Its potential applications include:

  • Antitumor Activity : Polycyclic heterocycle-fused quinoline systems are known for their antitumor properties. The unique structural features of this compound may lead to the development of novel antitumor agents .
  • Anti-inflammatory and Antimalarial Activities : Similar compounds have exhibited anti-inflammatory and antimalarial effects, indicating potential pathways for therapeutic development .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in various fields:

  • Antimicrobial Evaluation : A study conducted on quinoline derivatives demonstrated that modifications to the benzyl group significantly influenced antibacterial efficacy against Gram-positive bacteria.
  • Antitumor Studies : Research into structurally similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting that further exploration of this compound could yield beneficial results in cancer therapy.

Mechanism of Action

The mechanism of action of trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
Target Compound (trans isomer) C₂₃H₂₈N₂O₂ 364.48 Benzyl, tert-butyl ester High lipophilicity; ester stability
Non-benzylated analog C₁₆H₂₂N₂O₂ ~290.36 Hydrogen (instead of benzyl) Reduced lipophilicity; increased solubility
Methyl ester analog C₁₇H₂₀N₂O₂ ~284.36 Methyl ester Lower steric hindrance; prone to hydrolysis
  • Benzyl vs. Non-Benzylated Analogs: The benzyl group in the target compound significantly increases lipophilicity (logP) compared to the non-benzylated analog. This modification may enhance blood-brain barrier penetration or binding to hydrophobic protein pockets, though specific activity data are unavailable .
  • tert-Butyl vs. Methyl Esters : The tert-butyl ester’s bulkiness improves metabolic stability compared to methyl esters, which are more susceptible to enzymatic hydrolysis. This makes the target compound more suitable for prolonged in vivo applications.

Stereoisomeric Considerations

The trans configuration of the bicyclic system (as specified in the evidence) likely imposes distinct spatial constraints compared to a cis isomer. For example:

  • Trans isomer : The rigid, planar arrangement may optimize interactions with flat binding sites (e.g., aromatic enzyme active sites).
  • Cis isomer: Potential steric clashes or altered hydrogen-bonding patterns could reduce affinity for certain targets.

No stereochemical data for analogs are provided in the evidence, but such differences are critical in drug design, where enantioselectivity often dictates efficacy .

Core Structure Modifications

Replacing the pyrrolidine ring with a piperidine (6-membered ring) or azepane (7-membered ring) would alter conformational flexibility:

  • Piperidine analogs : Increased ring size may reduce strain but limit compatibility with compact binding pockets.
  • Pyrrolidine retention : The 5-membered ring in the target compound balances rigidity and flexibility, a feature common in kinase inhibitors (e.g., imatinib derivatives).

Biological Activity

The compound 2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester (CAS No. 1965309-26-5) is a synthetic derivative of quinoline and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antibacterial properties and cytotoxicity profiles based on various studies.

  • Molecular Formula : C23H28N2O2
  • Molecular Weight : 364.48 g/mol
  • Purity : ≥ 98% .

Antibacterial Activity

Research has indicated that derivatives of quinoline exhibit significant antibacterial properties. The compound has been evaluated against several bacterial strains using standard methods such as the agar diffusion method.

Case Study: Antibacterial Evaluation

In a study evaluating several quinoline derivatives, including 2-benzyl derivatives, the following results were observed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLActivity Level
5aStaphylococcus aureus64High
5aEscherichia coli128Moderate
5bMethicillin-resistant S. aureus (MRSA)>256Low
5bPseudomonas aeruginosa>256Low

These findings suggest that structural modifications enhance antibacterial activity. Compounds with longer side chains showed increased efficacy against Gram-positive bacteria like S. aureus and B. subtilis .

Cytotoxicity Studies

Further examination of the most active compounds revealed their cytotoxic effects on mammalian cells. The MTT assay was employed to assess the viability of RAW 264.7 mouse macrophage cell lines treated with the compounds.

CompoundIC50 μg/mL (Cytotoxicity)
5a98.2
5b56.8

Both compounds exhibited low cytotoxicity comparable to standard antibiotics like ampicillin and gentamicin, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlighted that:

  • Length and Flexibility : Compounds with longer and more flexible amide side chains showed enhanced antibacterial activity.
  • Rigid Cyclic Amino Groups : These groups were more effective against Gram-positive bacteria but less so against Gram-negative strains like E. coli .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer :

  • Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to minimize side reactions. For example, fractional factorial designs can identify critical parameters impacting yield and purity .
  • Step 2 : Employ chromatographic purification (e.g., flash column chromatography with gradients of ethyl acetate/hexane) to isolate the target compound from byproducts.
  • Step 3 : Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via 1H^1H- and 13C^{13}C-NMR spectroscopy. Cross-reference spectral data with analogs like tert-butyl pyrrolidine derivatives (e.g., CAS 2227206-12-2) for consistency .

Q. How can researchers ensure safe handling and storage of this compound?

  • Methodological Answer :

  • Handling : Use fume hoods and personal protective equipment (PPE) due to potential irritant properties inferred from structurally similar compounds (e.g., tert-butyl esters with benzyl groups) .
  • Storage : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester group. Monitor stability via periodic TLC analysis .
  • First Aid : In case of exposure, follow protocols for ester-containing compounds: flush eyes/skin with water for 15 minutes and seek medical attention with the SDS on hand .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states for side reactions (e.g., epimerization or oxidation) .
  • Step 2 : Apply machine learning (ML) to experimental datasets (e.g., reaction yields under varying conditions) to predict optimal parameters. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation by >50% .
  • Step 3 : Validate predictions via small-scale experiments (1–5 mmol) before scaling up.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Case Study : If 1H^1H-NMR shows unexpected splitting patterns, consider dynamic effects (e.g., restricted rotation of the benzyl group or conformational isomers).
  • Resolution :
  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks.
  • Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian NMR modules) .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and X-ray crystallography (if crystalline) for absolute configuration .

Q. How to design scalable synthetic routes for multi-gram production?

  • Methodological Answer :

  • Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., hydrogenation of the pyrroloquinoline core). Utilize microreactors with controlled residence times to enhance reproducibility .
  • Separation : Implement membrane technologies (e.g., nanofiltration) to recover catalysts or remove impurities, reducing solvent waste by 30–40% .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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